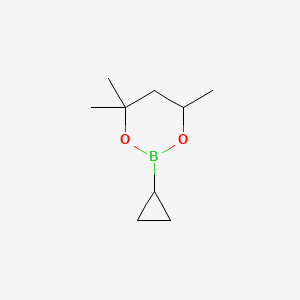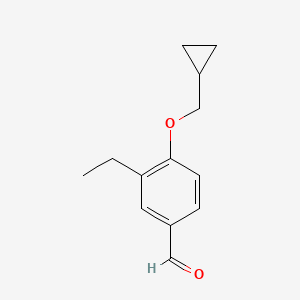
4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde, also known as 4-CMEB, is an aromatic aldehyde that has been studied for its potential applications in scientific research. This compound is a derivative of benzaldehyde and is characterized by its cyclopropylmethoxy group. It is a colorless liquid with a molecular weight of 214.25 g/mol and a boiling point of 118-120°C. 4-CMEB has a variety of applications in the fields of biology and chemistry, and it is used as a reagent in several laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The synthesis of aromatic aldehydes like 4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde involves multi-component reactions among aromatic aldehydes, with various catalysts and conditions enhancing the process. These reactions lead to the formation of heterocycles and other derivatives, showcasing the chemical versatility of such compounds (Laroum et al., 2019).
Catalytic Oxidation and Environmental Applications
Aromatic aldehydes are also pivotal in the catalytic oxidation processes, particularly in transforming lignins into aromatic aldehydes like vanillin and syringaldehyde. This process is essential in industries like perfumery, food flavoring, and chemical production. The efficiency and environmental impact of these processes are under continuous study, with a focus on reducing resource consumption and exploring sustainable practices (Tarabanko & Tarabanko, 2017).
Biological and Ecological Impact
Antioxidant Properties
Aromatic aldehydes demonstrate significant antioxidant properties, making them crucial in pharmaceutical applications. They are involved in various chemical reactions that contribute to protecting cells from oxidative stress, a feature that has extensive implications in health and medicine (Rima Laroum et al., 2019).
Environmental Presence and Impact
The presence and impact of similar phenolic compounds in the environment, particularly in aquatic systems, are a matter of concern due to their potential endocrine-disrupting effects. Studies aim to understand their fate, behavior, and interaction with wildlife to ensure environmental safety and establish informed guidelines for their usage (Haman et al., 2015).
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-12-7-11(8-14)5-6-13(12)15-9-10-3-4-10/h5-8,10H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEKMQLSZVRVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-3-ethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
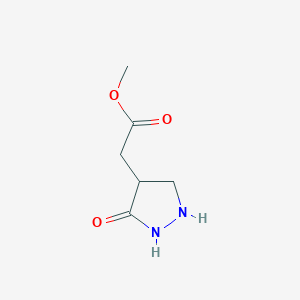


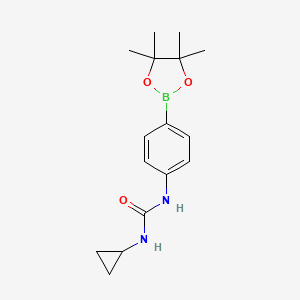
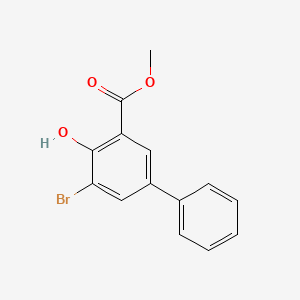
![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)

![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)
